![molecular formula C10H9NO4S B2511543 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid CAS No. 326021-35-6](/img/structure/B2511543.png)
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid, commonly known as BTDHPA, is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of many pharmaceuticals and has been widely studied for its potential biological applications. BTDHPA has been found to have multiple biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Scientific Research Applications
- Research : BTPA derivatives were synthesized and screened in vitro for antibacterial activity against both Gram-positive and Gram-negative bacteria. Quantitative structure–activity relationship (QSAR) models were generated to understand the structural and substituent effects contributing to antimicrobial efficacy .
- Examples : Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors derived from the quinazoline scaffold .
- Clinical Prospects : BTPA derivatives could be investigated further for their therapeutic potential in cancer treatment .
- Methods : These include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, as well as cyclization using thioamide or carbon dioxide (CO₂) as raw materials .
- Pharmacological Activities : Besides antibacterial and anticancer effects, quinazolines exhibit antitumor, sedative, analgesic, antidiabetic, antifungal, and antiinflammatory properties .
Antibacterial Activity
Anticancer Potential
Antiinvasive Agents
Green Chemistry Synthesis
Pharmacodynamic Diversity
Structural Characterization
Mechanism of Action
are a class of heterocyclic compounds that have been studied for their potential biological activities . They have been found to exhibit a wide range of pharmaceutical activities, including antibacterial and anticonvulsant effects . The exact targets and mode of action can vary depending on the specific benzothiazole compound and its chemical structure .
The synthesis of benzothiazole derivatives often involves reactions with various types of compounds, such as aldehydes, ketones, acids, and acyl chlorides . The resulting benzothiazole compounds can interact with different biochemical pathways, potentially affecting a variety of cellular processes .
The pharmacokinetics of benzothiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely depending on the specific compound . These properties can influence the bioavailability of the compound, or how much of the compound is able to reach its target site in the body .
The action of benzothiazole compounds can result in various molecular and cellular effects, depending on the specific targets and pathways they interact with .
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of benzothiazole compounds .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c12-7(8(13)10(14)15)9-11-5-3-1-2-4-6(5)16-9/h1-4,7-8,12-13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSZVQDQXRRRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid |
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